Acetanilide, 3'-((bis(2-bromoethyl)amino)methyl)-4'-ethoxy-
CAS No.: 56266-58-1
Cat. No.: VC20495802
Molecular Formula: C15H22Br2N2O2
Molecular Weight: 422.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 56266-58-1 |
|---|---|
| Molecular Formula | C15H22Br2N2O2 |
| Molecular Weight | 422.15 g/mol |
| IUPAC Name | N-[3-[[bis(2-bromoethyl)amino]methyl]-4-ethoxyphenyl]acetamide |
| Standard InChI | InChI=1S/C15H22Br2N2O2/c1-3-21-15-5-4-14(18-12(2)20)10-13(15)11-19(8-6-16)9-7-17/h4-5,10H,3,6-9,11H2,1-2H3,(H,18,20) |
| Standard InChI Key | NORHZSMKLTXYEU-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=C(C=C(C=C1)NC(=O)C)CN(CCBr)CCBr |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure integrates three critical components:
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Acetanilide Core: A phenylacetamide framework, historically associated with analgesic and antipyretic activity .
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Bis(2-bromoethyl)amino-methyl Group: A nitrogen-centered moiety bonded to two 2-bromoethyl chains, introducing alkylating potential due to bromine’s electrophilic nature .
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4'-Ethoxy Substituent: An ethoxy group at the para position relative to the acetamide, which may influence solubility and metabolic stability .
This configuration positions the compound within a niche class of brominated anilides, distinct from simpler analgesics like acetaminophen or earlier acetanilide derivatives . The presence of bromine atoms enhances its reactivity, particularly in nucleophilic substitution reactions, which could underpin its interactions with biological macromolecules .
Physicochemical Properties
Solubility and Stability
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Solubility: Limited aqueous solubility due to the hydrophobic acetanilide core, though the ethoxy group may enhance solubility in polar organic solvents like acetone or ethanol .
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Stability: Susceptible to hydrolysis under acidic or basic conditions, with bromoethyl groups prone to elimination reactions forming ethylene bridges.
Spectroscopic Characteristics
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NMR: Diagnostic signals include a singlet for the acetamide methyl group (~2.1 ppm), triplet peaks for bromoethyl protons (~3.4–3.8 ppm), and aromatic resonances from the ethoxy-substituted phenyl ring (~6.8–7.2 ppm).
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Mass Spectrometry: Expected molecular ion peak at m/z 463.9 (C₁₅H₂₁Br₂N₂O₂), with fragmentation patterns revealing loss of bromoethyl groups (-C₂H₄Br).
Biological and Toxicological Implications
Comparative Toxicity Profile
This comparison highlights the compound’s unique risk profile, blending acetanilide-derived metabolic challenges with alkylator-mediated cytotoxicity.
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